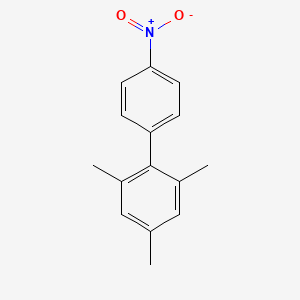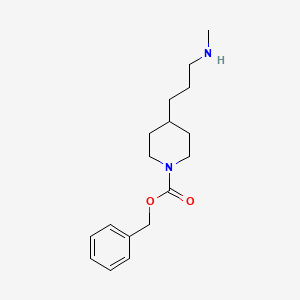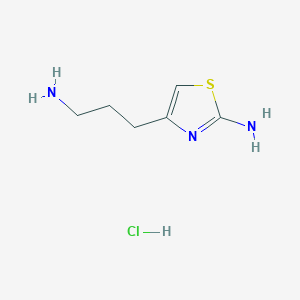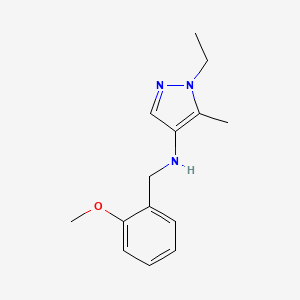
2,4,6-Trimethyl-4'-nitrobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trimethyl-4’-nitro-1,1’-biphenyl is an organic compound with the molecular formula C15H15NO2 It is a derivative of biphenyl, where the biphenyl core is substituted with three methyl groups at the 2, 4, and 6 positions and a nitro group at the 4’ position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-4’-nitro-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the nitration of 2,4,6-trimethyl-1,1’-biphenyl using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product.
Another approach involves the Suzuki-Miyaura cross-coupling reaction, where 2,4,6-trimethylphenylboronic acid is coupled with 4-nitrobromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate. This method offers high selectivity and yields under mild reaction conditions .
Industrial Production Methods
Industrial production of 2,4,6-Trimethyl-4’-nitro-1,1’-biphenyl may involve large-scale nitration processes or advanced catalytic coupling techniques. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反応の分析
Types of Reactions
2,4,6-Trimethyl-4’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2,4,6-Trimethyl-4’-amino-1,1’-biphenyl.
Substitution: Various halogenated or nitrated derivatives.
Oxidation: 2,4,6-Trimethyl-4’-carboxy-1,1’-biphenyl.
科学的研究の応用
2,4,6-Trimethyl-4’-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 2,4,6-Trimethyl-4’-nitro-1,1’-biphenyl depends on its specific application. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. In substitution reactions, the electron-donating methyl groups influence the reactivity of the biphenyl core, directing electrophilic attack to specific positions.
類似化合物との比較
Similar Compounds
2,4,6-Trimethyl-1,1’-biphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1,1’-biphenyl: Lacks the methyl groups, resulting in different electronic properties and reactivity.
2,4,6-Trimethyl-4’-amino-1,1’-biphenyl: The amino group provides different chemical behavior compared to the nitro group.
Uniqueness
2,4,6-Trimethyl-4’-nitro-1,1’-biphenyl is unique due to the combination of electron-donating methyl groups and an electron-withdrawing nitro group, which creates a distinct electronic environment and reactivity profile. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
1,3,5-trimethyl-2-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C15H15NO2/c1-10-8-11(2)15(12(3)9-10)13-4-6-14(7-5-13)16(17)18/h4-9H,1-3H3 |
InChIキー |
HPUGSEVZDVNPQI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B11729215.png)

![(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11729227.png)
![2-(4-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11729235.png)
![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11729243.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729249.png)


![1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729290.png)
![N-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanamine](/img/structure/B11729306.png)
